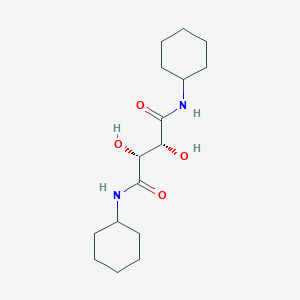
Acid Yellow 116
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 116 is an organic compound commonly used as an acid dye. It is characterized by its bright yellow color and is primarily utilized in the textile industry for dyeing materials such as wool, silk, and nylon . The compound is known for its excellent colorfastness properties, making it a popular choice for various industrial applications .
Preparation Methods
The synthesis of Acid Yellow 116 involves several steps. The primary raw materials used are 2-amino-4-sulfonamidophenol and 2-chloroacetoacetanilide. The synthesis begins with the diazotization of 2-amino-4-sulfonamidophenol, followed by coupling with 2-chloroacetoacetanilide. The resulting product is then complexed with cobalt chloride, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Acid Yellow 116 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Yellow 116 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is utilized in staining techniques for biological specimens.
Medicine: this compound is used in certain diagnostic procedures and research studies.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks .
Mechanism of Action
The mechanism of action of Acid Yellow 116 involves its interaction with molecular targets in the substrate it is applied to. The dye molecules bind to the fibers of the material, resulting in a strong and stable coloration. The pathways involved in this process include molecular diffusion and adsorption, which are influenced by factors such as pH and temperature .
Comparison with Similar Compounds
Acid Yellow 116 can be compared with other similar acid dyes, such as Acid Yellow 11 and Acid Yellow 3. While all these compounds are used for dyeing purposes, this compound is unique due to its superior colorfastness and stability under various conditions. Similar compounds include:
- Acid Yellow 11
- Acid Yellow 3
- Acid Yellow 117
This compound stands out for its excellent performance in dyeing applications, making it a preferred choice in the textile industry.
Properties
CAS No. |
12239-18-8 |
|---|---|
Molecular Formula |
C217H15IN4O5S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



